

An In-depth Technical Guide to 6-Bromochroman (CAS Number 3875-78-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromochroman

Cat. No.: B1278623

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide compiles the currently available information on **6-Bromochroman** (CAS 3875-78-3). It is important to note that while physicochemical properties are reported, detailed experimental spectra, specific synthesis protocols for this exact molecule, and its biological activities have not been extensively characterized in publicly accessible literature. This guide, therefore, draws upon data from structurally related compounds to provide insights into its expected properties and potential applications.

Core Properties of 6-Bromochroman

6-Bromochroman is a halogenated derivative of the chroman scaffold, a heterocyclic motif present in a variety of biologically active compounds. The presence of a bromine atom on the aromatic ring provides a handle for further synthetic modifications, making it a potentially valuable intermediate in medicinal chemistry and materials science.

Physicochemical Data

The known quantitative data for **6-Bromochroman** are summarized in the table below. These properties are essential for its handling, characterization, and use in chemical synthesis.

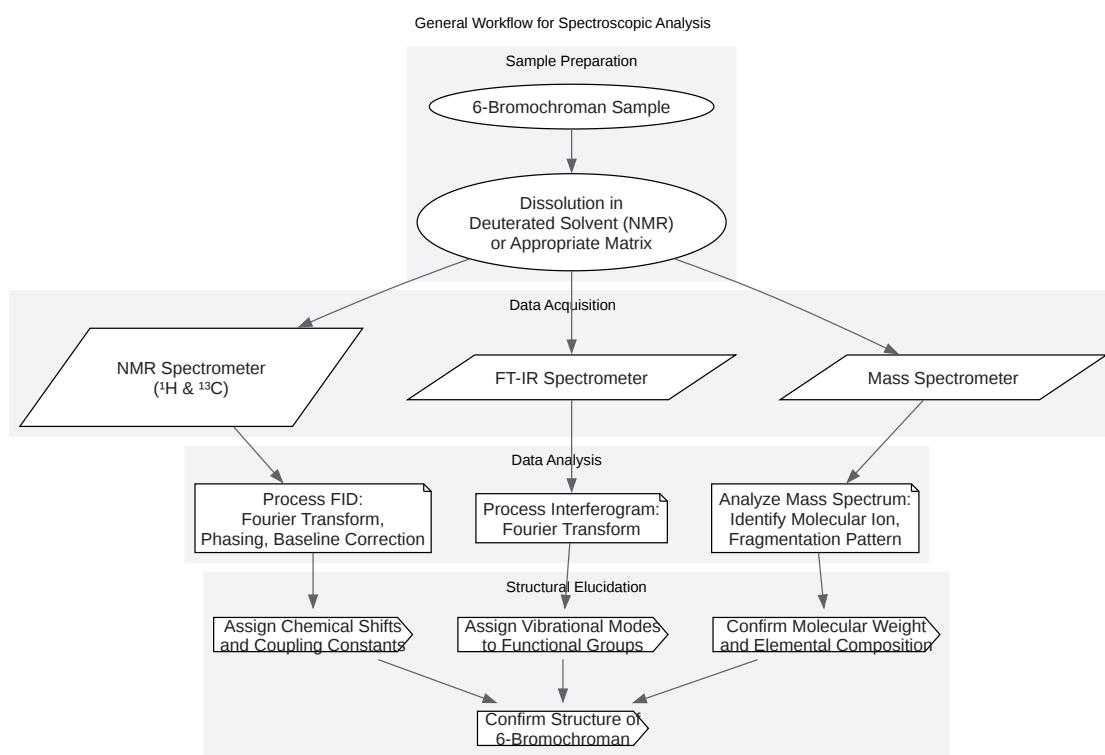
Property	Value	Reference(s)
CAS Number	3875-78-3	[1] [2] [3] [4] [5] [6]
Molecular Formula	C ₉ H ₉ BrO	[1] [2] [3] [4] [5] [6]
Molecular Weight	213.07 g/mol	[1] [2] [3] [4] [5] [6]
Physical Form	Liquid	[4]
Boiling Point	143-144 °C at 18 mmHg	N/A
Density	1.485 g/cm ³	N/A
Refractive Index	1.58	N/A
Purity	Typically ≥97%	[3] [5]
Storage	Keep in a dark place, sealed in dry, room temperature.	[4]

Spectroscopic Profile

Detailed experimental spectra for **6-Bromochroman** are not readily available. However, based on its structure, the expected spectroscopic characteristics are outlined below.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the substituted benzene ring and the aliphatic protons of the dihydropyran ring. The aromatic protons will likely appear as complex multiplets in the range of δ 6.8-7.5 ppm. The methylene protons of the chroman ring will appear as triplets or multiplets in the regions of δ 2.0-3.0 ppm (C3-H₂) and δ 4.1-4.5 ppm (C2-H₂), and the benzylic protons at C4 will likely be in the range of δ 2.7-2.9 ppm.
- ¹³C NMR: The carbon NMR spectrum will display nine distinct signals. The carbon atom attached to the bromine (C6) is expected to have a chemical shift in the range of δ 110-120 ppm. The other aromatic carbons will resonate between δ 115-155 ppm. The aliphatic carbons of the dihydropyran ring are expected in the upfield region, typically with C2 at δ 65-75 ppm, C3 at δ 20-30 ppm, and C4 at δ 20-30 ppm.


1.2.2. Infrared (IR) Spectroscopy

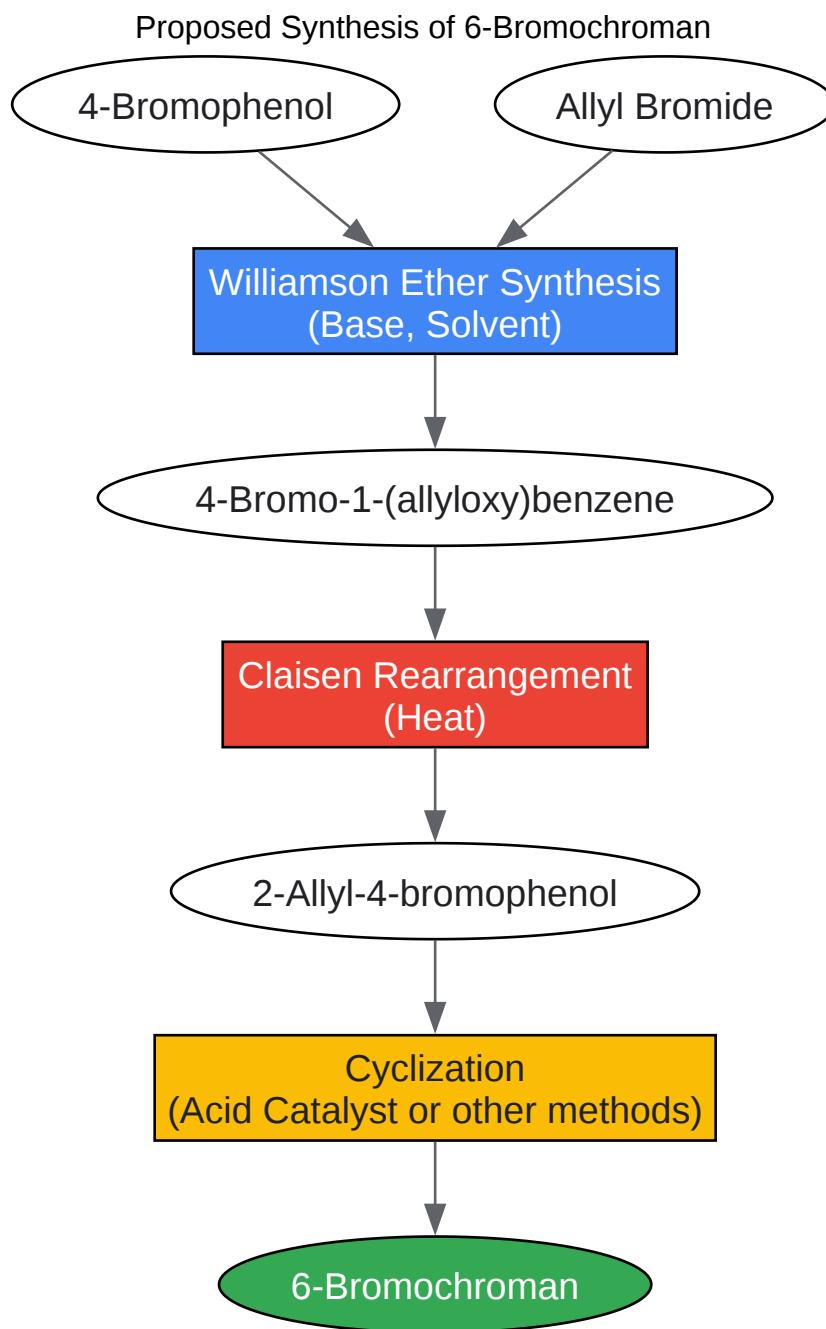
The IR spectrum of **6-Bromochroman** is expected to exhibit characteristic absorption bands for the functional groups present.

Wavenumber (cm ⁻¹)	Vibration
3100-3000	Aromatic C-H stretch
2960-2850	Aliphatic C-H stretch
1600-1450	Aromatic C=C stretch
1260-1200	Aryl-O stretch (asymmetric)
1075-1020	Aryl-O stretch (symmetric)
~1070	C-Br stretch

1.2.3. Mass Spectrometry (MS)

In mass spectrometry using electron ionization (EI), **6-Bromochroman** is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the loss of ethylene (C₂H₄) via a retro-Diels-Alder reaction, a common fragmentation pattern for chroman derivatives, leading to a significant fragment ion.

[Click to download full resolution via product page](#)


A general workflow for spectroscopic analysis.

Synthesis of 6-Bromochroman

A detailed experimental protocol for the direct synthesis of **6-Bromochroman** is not readily available in the reviewed literature. However, a plausible synthetic route can be adapted from the synthesis of related chroman derivatives. A common and effective method for constructing the chroman ring is the reaction of a substituted phenol with an appropriate three-carbon synthon.

Proposed Synthetic Pathway from 4-Bromophenol

A likely synthesis of **6-Bromochroman** would involve the reaction of 4-bromophenol with an allyl halide, such as allyl bromide, followed by a Claisen rearrangement and subsequent cyclization.

[Click to download full resolution via product page](#)

Proposed synthesis pathway for **6-Bromochroman**.

Illustrative Experimental Protocol

The following protocol is a generalized procedure adapted from the synthesis of similar chroman structures and should be optimized for the specific synthesis of **6-Bromochroman**.

Step 1: Williamson Ether Synthesis of 4-Bromo-1-(allyloxy)benzene

- To a stirred solution of 4-bromophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).
- To this suspension, add allyl bromide (1.1 eq) dropwise at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
- The crude product can be purified by distillation or column chromatography to yield 4-bromo-1-(allyloxy)benzene.

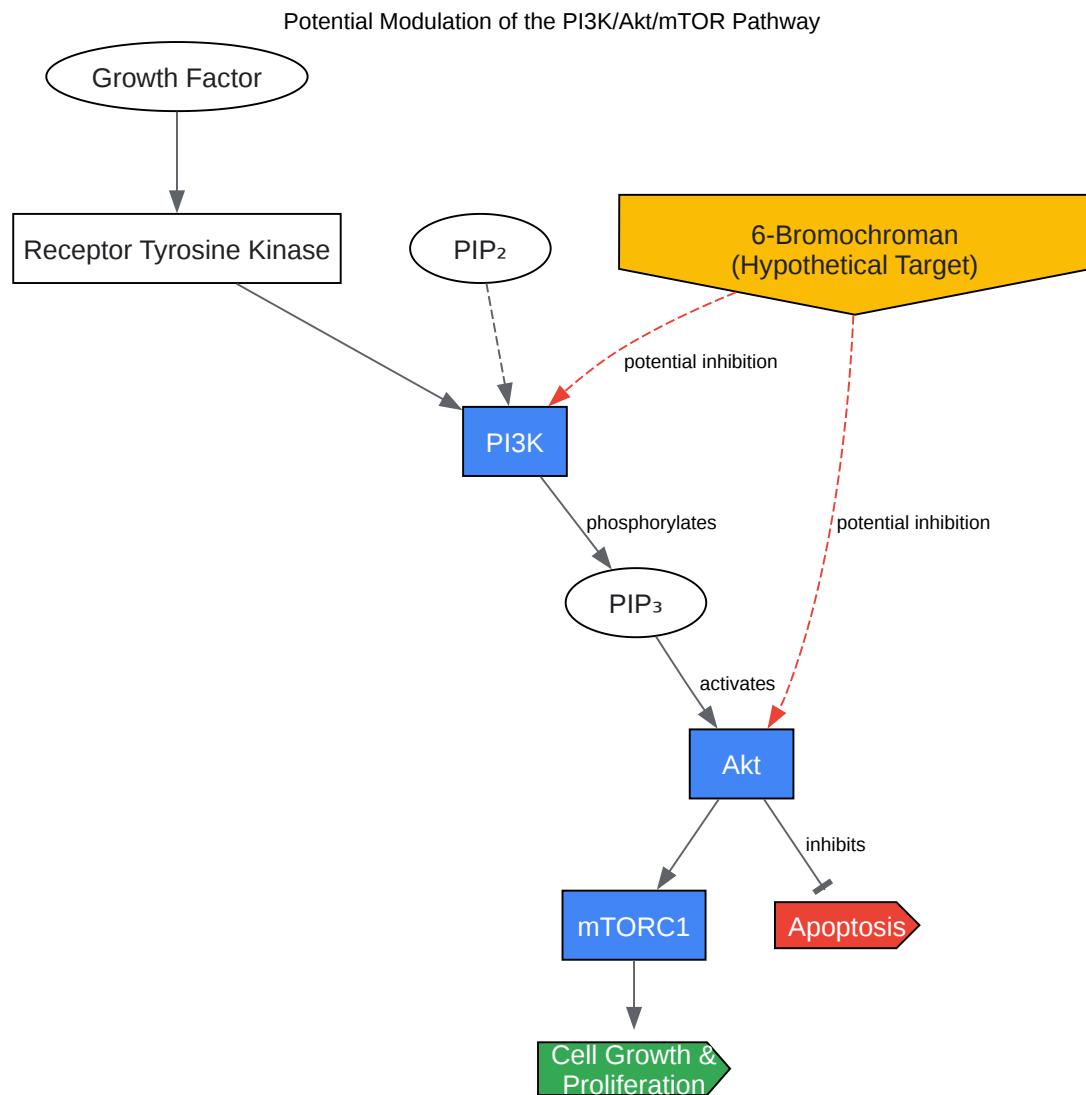
Step 2: Claisen Rearrangement to 2-Allyl-4-bromophenol

- Heat the 4-bromo-1-(allyloxy)benzene neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to approximately 180-200 °C.
- Maintain the temperature and monitor the rearrangement by TLC until the starting material is consumed.
- Cool the reaction mixture and purify the resulting 2-allyl-4-bromophenol by vacuum distillation or column chromatography.

Step 3: Cyclization to **6-Bromochroman**

- The cyclization of 2-allyl-4-bromophenol to **6-bromochroman** can be achieved through various methods, including acid-catalyzed cyclization (e.g., using H₂SO₄ or polyphosphoric acid) or hydroboration-oxidation followed by an intramolecular Mitsunobu reaction. The choice of method will influence the overall yield and purity.

- For an acid-catalyzed approach, dissolve 2-allyl-4-bromophenol in an appropriate solvent and treat with a catalytic amount of acid.
- Monitor the reaction by TLC.
- Upon completion, quench the reaction, perform an aqueous workup, and purify the crude product by column chromatography to obtain **6-Bromochroman**.


Potential Biological Activity and Signaling Pathways

Specific biological studies on **6-Bromochroman** have not been reported. However, the chroman scaffold is a "privileged structure" in medicinal chemistry, and numerous derivatives have exhibited a wide range of pharmacological activities. The introduction of a bromine atom can often enhance the biological potency of a molecule.

Potential as an Anticancer Agent

Chroman derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The presence of a bromine atom on the aromatic ring can increase lipophilicity, potentially enhancing cell membrane permeability and interaction with intracellular targets. Some brominated quinoline derivatives, which share structural similarities, have shown notable cytotoxic activity.

One of the key signaling pathways often implicated in cancer is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival. It is plausible that **6-Bromochroman** or its derivatives could modulate this pathway, a hypothesis that would require experimental validation.

[Click to download full resolution via product page](#)

Hypothesized modulation of the PI3K/Akt/mTOR pathway.

Potential as an Antimicrobial Agent

Various chromene and chromanone derivatives have demonstrated activity against a range of bacterial and fungal pathogens.^{[7][8]} Halogen substitution, including bromination, has been shown to influence the antimicrobial potency of these compounds.^[7] Therefore, it is reasonable to hypothesize that **6-Bromochroman** may possess antimicrobial properties, which would need to be confirmed through in vitro screening against relevant microbial strains.

Safety and Handling

Based on available safety data sheets, **6-Bromochroman** is considered harmful if swallowed and may cause skin, eye, and respiratory irritation.^{[2][4]}

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).^{[2][4]}
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).^[4]

Standard laboratory safety practices should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Directions

6-Bromochroman is a readily accessible synthetic intermediate with potential for further functionalization. While its physicochemical properties are partially characterized, a significant gap exists in the literature concerning its detailed spectroscopic analysis, a specific and optimized synthesis protocol, and, most importantly, its biological activity profile.

Future research should focus on:

- The full spectroscopic characterization of **6-Bromochroman**, including detailed analysis of its ^1H NMR, ^{13}C NMR, IR, and mass spectra.
- Development and optimization of a high-yielding, scalable synthesis protocol.

- A comprehensive biological evaluation, including in vitro screening for anticancer, antimicrobial, and other potential therapeutic activities.
- If biological activity is identified, subsequent studies should aim to elucidate the mechanism of action and any relevant signaling pathways involved.

This foundational work is necessary to unlock the full potential of **6-Bromochroman** as a valuable building block for the development of novel therapeutics and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromochroman | C9H9BrO | CID 10856814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors [mdpi.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Bromochroman (CAS Number 3875-78-3)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1278623#6-bromochroman-cas-number-3875-78-3-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com